Complete Loss of Somatostatin Receptor 2 (SSTR2) Binding Compared to Native Vapreotide
A direct head-to-head comparison study evaluated the biological activity of a Vapreotide analogue containing (S)-α-methyllysine against the native Vapreotide peptide. The study found that the introduction of (S)-2,6-diamino-2-methylhexanoic acid at a specific position resulted in a complete loss of specific binding to the somatostatin receptor subtype 2 (SSTR2) [1].
| Evidence Dimension | Specific Binding to SSTR2 Receptor |
|---|---|
| Target Compound Data | No specific binding detected (Loss of activity) |
| Comparator Or Baseline | Native Vapreotide (Somatostatin analog) |
| Quantified Difference | Complete loss of specific binding |
| Conditions | Radioligand binding assay with SSTR2 receptor |
Why This Matters
This data demonstrates that the Cα-methyl modification is not silent; it can profoundly alter receptor pharmacology, making this compound a powerful negative control or a tool to engineer selectivity against SSTR2.
- [1] Banerjee S, Wiggins WJ, Geoghegan JL, Anthony CT, Woltering EA, Masterson DS. Novel synthesis of various orthogonally protected Cα-methyllysine analogues and biological evaluation of a Vapreotide analogue containing (S)-α-methyllysine. Org Biomol Chem. 2013;11(37):6307-19. View Source
